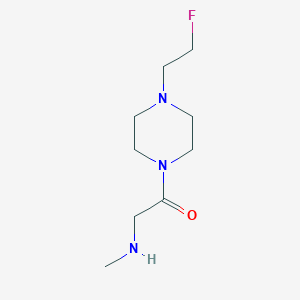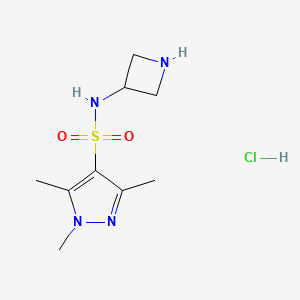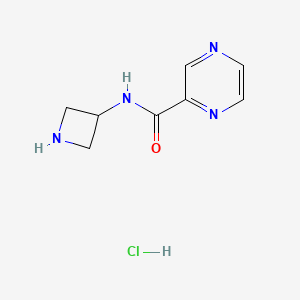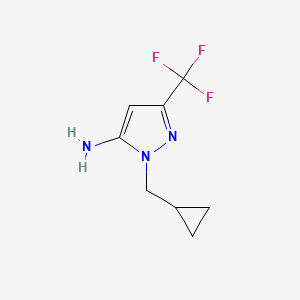
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
“1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine” is a complex organic compound. It contains a pyrazole ring, which is a type of aromatic heterocycle characterized by a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms . The compound also has a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group, and a cyclopropylmethyl group, which consists of a cyclopropane ring attached to a methyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the trifluoromethyl group, and the cyclopropylmethyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound was formed .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the trifluoromethyl group, and the cyclopropylmethyl group. The pyrazole ring is aromatic and relatively stable, but it can participate in various chemical reactions. The trifluoromethyl group is electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrazole Derivatives
Research indicates that pyrazole derivatives, including those related to 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine, are synthesized for various biological activities. Xu Li-feng (2011) reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through a series of reactions, emphasizing their potential in medicine. Notably, the study involved the synthesis of intermediates like 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (Xu Li-feng, 2011).
Development of Pyrazolo-Fused Compounds
Research by Georgiy G. Yakovenko et al. (2020) focuses on the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives. These compounds were further modified to form imidazo[1,2-a]pyrazolo[4,3-e]pyridines and pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives, demonstrating the versatility of pyrazole derivatives in chemical synthesis (Georgiy G. Yakovenko et al., 2020).
Exploration in Catalysis
A study by A. Sidhom et al. (2018) explored the use of pyrazole derivatives in palladium-catalyzed direct arylations. Specifically, they investigated derivatives bearing a cyclopropyl group at the C3-position and an amino substituent at the C5 position, noting the regioselectivity of these compounds in catalysis without the decomposition of the cyclopropyl unit (A. Sidhom et al., 2018).
Application in Polymerization
Anelisa Matiwane et al. (2020) conducted a study on the synthesis of zinc(II) carboxylate complexes using pyrazolyl compounds. These complexes were then tested as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating the potential of pyrazole derivatives in polymer science (Anelisa Matiwane et al., 2020).
Zukünftige Richtungen
The study and application of pyrazole derivatives are active areas of research in medicinal chemistry, and new compounds with this structure are continually being synthesized and evaluated for their biological activity . The future directions for this specific compound would depend on its biological activity and potential therapeutic applications.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives containing cyclopropyl moieties, have been designed as potential sterol demethylase inhibitors . Sterol demethylase is an enzyme that plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.
Mode of Action
The trifluoromethyl group, which is part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a significant role in various biochemical pathways, particularly in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The trifluoromethyl group is known to play a significant role in pharmaceuticals, agrochemicals, and materials .
Biochemische Analyse
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in radical trifluoromethylation, a process crucial for the synthesis of pharmaceuticals and agrochemicals . The nature of these interactions often involves the formation of stable complexes, which can either inhibit or activate the enzyme’s activity, depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, it has been found to impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of enzymes or receptors . This binding can result in either the inhibition or activation of the target biomolecule, leading to downstream effects on cellular processes. For example, its interaction with enzymes involved in radical trifluoromethylation can lead to the formation of stable radical intermediates, which are essential for the synthesis of various compounds .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects on cellular function. Over time, this compound has been observed to undergo degradation, which can influence its efficacy in biochemical reactions . Additionally, long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and changes in cellular function . Threshold effects have also been observed, where a specific dosage is required to elicit a significant biochemical response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites within cells, leading to changes in metabolic activity . For example, its interaction with enzymes involved in radical trifluoromethylation can lead to the production of specific metabolites that are essential for cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound within specific cellular compartments . The distribution of this compound can influence its efficacy in biochemical reactions and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can exert its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular location .
Eigenschaften
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)6-3-7(12)14(13-6)4-5-1-2-5/h3,5H,1-2,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVAVFNNNLXZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-7-azaspiro[3.5]nonane-7-carboximidamide](/img/structure/B1491169.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1491171.png)
![4-(Ethoxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1491172.png)
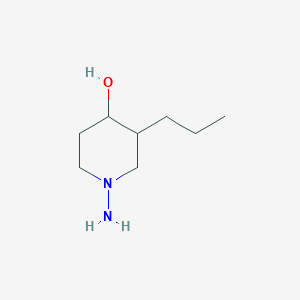
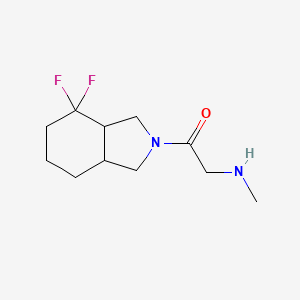
![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1491180.png)
![(E)-4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491181.png)
![(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1491183.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1491185.png)
![2-Chloro-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1491186.png)
![3-(2-Azidoethyl)-6-methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1491187.png)
